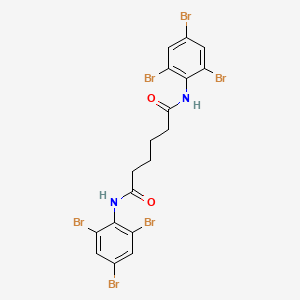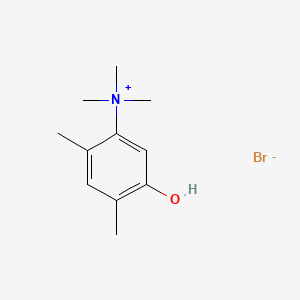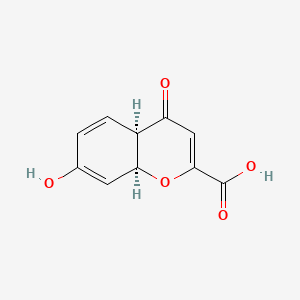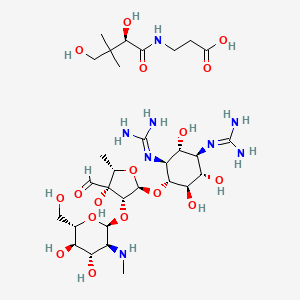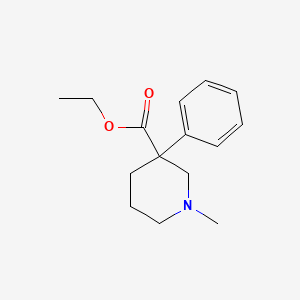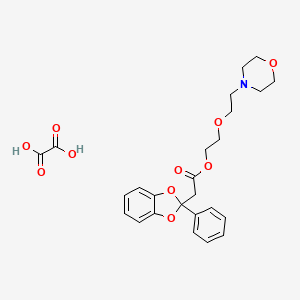
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety, a phenyl group, and a morpholinoethoxyethyl ester. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Acetic Acid Derivative Formation: The acetic acid derivative is prepared by reacting phenylacetic acid with appropriate reagents.
Esterification: The esterification process involves the reaction of the acetic acid derivative with 2-morpholinoethanol under acidic conditions to form the ester.
Oxalate Formation: Finally, the ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Phenylacetic Acid: Shares the phenylacetic acid moiety.
Benzothiazole Derivatives: Structurally related compounds with different heterocyclic rings.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is unique due to its combination of a benzodioxole ring, acetic acid moiety, and morpholinoethoxyethyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
50836-20-9 |
|---|---|
Molekularformel |
C25H29NO10 |
Molekulargewicht |
503.5 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethoxy)ethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate;oxalic acid |
InChI |
InChI=1S/C23H27NO6.C2H2O4/c25-22(28-17-16-27-15-12-24-10-13-26-14-11-24)18-23(19-6-2-1-3-7-19)29-20-8-4-5-9-21(20)30-23;3-1(4)2(5)6/h1-9H,10-18H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CTAGRISHSLYWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOCCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
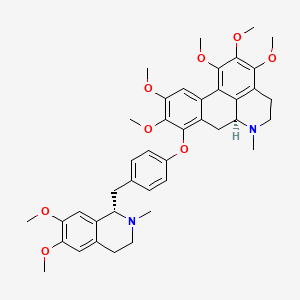
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
